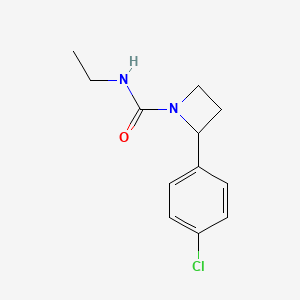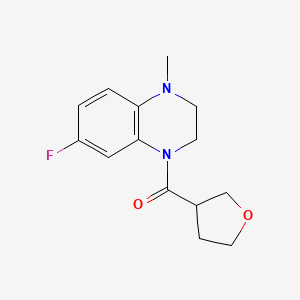
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone, also known as FMDO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMDO is a quinoxaline derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone is not fully understood, but it is believed to act on the GABAergic system by enhancing the activity of GABA-A receptors. GABA-A receptors are involved in the regulation of anxiety, depression, and seizures. (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has been shown to increase the frequency of GABA-A receptor-mediated chloride ion channel openings, leading to anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has been shown to have several biochemical and physiological effects, including anxiolytic, anticonvulsant, and antidepressant effects. (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the survival and growth of neurons. Additionally, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has several advantages for lab experiments, including its easy synthesis and availability. Additionally, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has been shown to have low toxicity and high selectivity for GABA-A receptors. However, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
Zukünftige Richtungen
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has several potential future directions, including its use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Additionally, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone can be investigated for its potential use in the treatment of anxiety and depression. Further studies can also be conducted to understand the mechanism of action of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone and its effects on different neurotransmitter systems. Finally, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone can be used as a lead compound for the development of novel drugs with improved efficacy and selectivity.
Synthesemethoden
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone can be synthesized using different methods, including the one-pot synthesis method and the multi-step synthesis method. The one-pot synthesis method involves the reaction of 7-fluoro-4-methyl-2,3-dihydroquinoxaline-1,4-dione with 3-hydroxymethyl oxolane in the presence of a base such as potassium carbonate. The multi-step synthesis method involves the reaction of 4-methyl-2,3-dihydroquinoxaline-1,4-dione with various reagents to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has been investigated for its potential applications in different fields, including medicinal chemistry, pharmacology, and neuroscience. (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has been shown to possess anticonvulsant, anxiolytic, and antidepressant properties. Additionally, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Eigenschaften
IUPAC Name |
(7-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-16-5-6-17(14(18)10-4-7-19-9-10)13-8-11(15)2-3-12(13)16/h2-3,8,10H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVGHXADCNDPKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=CC(=C2)F)C(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(oxolan-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Methylfuran-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B7591301.png)

![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone](/img/structure/B7591310.png)

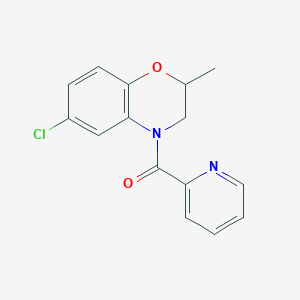
![N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-oxo-1,3-dihydrobenzimidazole-5-carboxamide](/img/structure/B7591341.png)

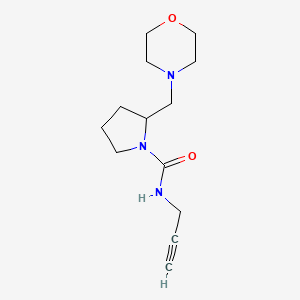
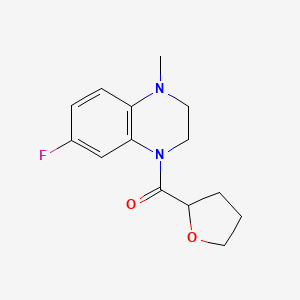
![2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]-N-[1-(2-methylphenyl)propan-2-yl]acetamide](/img/structure/B7591373.png)
